2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative featuring a 4-bromophenyl substituent on the pyrimidinone ring and a 2-fluorophenyl acetamide moiety. Its structure combines a bicyclic thieno[3,2-d]pyrimidin-4-one core with sulfur-linked acetamide functionality, which is common in pharmacologically active molecules. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence electronic properties, while the 2-fluorophenyl group on the acetamide contributes to steric and electronic modulation.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S2/c21-12-5-7-13(8-6-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-15-4-2-1-3-14(15)22/h1-8H,9-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYHYVCUBNMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Compound A : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Substituents: 4-methylpyrimidinone core with a 4-bromophenyl acetamide.
- Key Data :
- The 4-bromophenyl acetamide aligns with the target’s lipophilic character, but the simpler pyrimidinone core may reduce conformational rigidity .
Compound B : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide
Compound C : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Substituents : 4-bromophenyl acetamide with 3,4-difluorophenyl.
- Crystallography : Dihedral angle between aromatic rings = 66.4°, influencing packing efficiency. N–H⋯O and C–H⋯F interactions stabilize the crystal lattice .
- The difluorophenyl group introduces stronger electronegativity than the target’s mono-fluorinated substituent .
Compound D : N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Substituents: 3-methyl and 7-phenyl on thienopyrimidine; 4-bromophenyl acetamide.
- Molecular Weight : 486.4 g/mol (higher due to methyl and phenyl groups).
Table 1. Comparative Properties
*Estimated based on structural analogs.
Key Observations :
Synthesis : Compound A’s high yield (79%) suggests efficient amide coupling, likely via carbodiimide chemistry, a method applicable to the target compound .
Melting Points : Higher melting points (e.g., Compound A >259°C vs. Compound C ~150°C) correlate with increased rigidity from fused rings or strong intermolecular forces .
Halogen Effects : Bromine (target) vs. chlorine (Compound B) alters polarizability and van der Waals interactions, impacting binding in biological systems .
Crystallographic and Conformational Insights
- Dihedral Angles: In Compound C, the 66.4° dihedral angle between aromatic rings suggests a non-planar conformation, which may reduce π-stacking but enhance solubility .
- Hydrogen Bonding : N–H⋯O and C–H⋯F interactions in Compound C stabilize its lattice, a feature expected in the target compound due to its acetamide and fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
